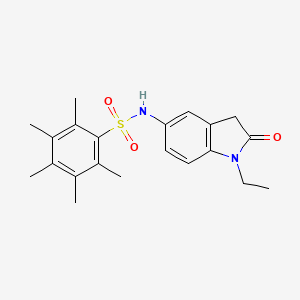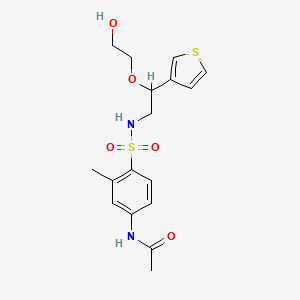
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a compound that presents intriguing structural and functional attributes, positioning it as a potential candidate for various scientific explorations. It combines elements such as a thiophene ring, a sulfamoyl group, and an acetamide moiety, which collectively contribute to its multifaceted reactivity and application potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps, each meticulously designed to introduce and preserve the functional groups within the compound.
Thiophene Ring Incorporation:
Hydroxyethoxy Substitution: : Subsequent steps involve the nucleophilic substitution of the 2-(2-hydroxyethoxy)ethyl group onto the thiophene ring, facilitated by suitable catalysts and solvents to ensure high yield and purity.
Acetamide Introduction: : Finally, the 3-methylphenyl moiety is connected via an amidation reaction, forming the complete structure.
Industrial Production Methods
Industrial synthesis might employ continuous flow processes to ensure efficiency and scalability. Using high-pressure reactors and automated controls can help maintain the precise reaction conditions needed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The presence of the thiophene ring enables oxidation reactions, forming sulfoxides or sulfones under specific conditions.
Reduction: : Reductive amination can modify the amide group, potentially altering its reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, facilitated by the functional groups present.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: : Involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Often uses halogenated compounds or strong acids/bases depending on the specific functional group being targeted.
Major Products
Major products from these reactions include various oxidized forms of the compound, amine derivatives, and substituted thiophene or phenyl rings.
Scientific Research Applications
Chemistry: : Used as a reagent in organic synthesis to introduce complex functional groups.
Biology: : Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: : Investigated for its pharmacological properties, particularly in targeting sulfamoyl or thiophene-sensitive pathways.
Industry: : Application in the development of specialty chemicals and advanced materials due to its unique reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is primarily mediated through its interaction with various molecular targets, including enzymes and receptor proteins. The sulfamoyl group is known to bind to specific active sites in enzymes, potentially inhibiting or modifying their activity. The hydroxyethoxy group provides solubility and facilitates interaction with hydrophilic environments, while the thiophene ring enhances binding specificity through aromatic stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-N-(thiophen-3-yl)acetamide: : Lacks the sulfamoyl and additional hydroxyethoxy group, resulting in different reactivity and application potential.
3-methylphenylacetamide: : Simpler structure, missing the thiophene and hydroxyethoxy groups, leading to less specificity in biological interactions.
Thiophen-3-yl sulfonamide: : Includes the thiophene and sulfonamide group but lacks the acetamide and hydroxyethoxy functionalities.
Uniqueness
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide stands out due to its multifunctional nature, allowing it to engage in a broad spectrum of chemical reactions and biological interactions. Its structural complexity renders it particularly valuable for specialized applications where traditional compounds might fall short.
Properties
IUPAC Name |
N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-12-9-15(19-13(2)21)3-4-17(12)26(22,23)18-10-16(24-7-6-20)14-5-8-25-11-14/h3-5,8-9,11,16,18,20H,6-7,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSFJKFVTCBUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide](/img/structure/B2394731.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/new.no-structure.jpg)
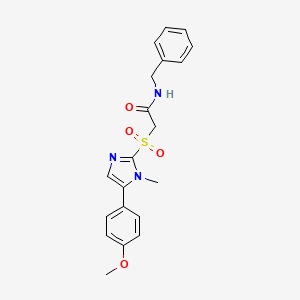
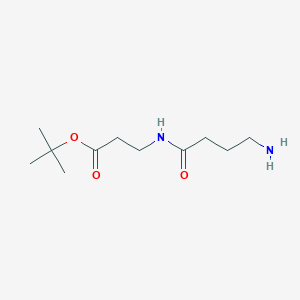

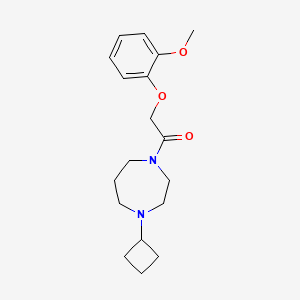
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2394747.png)
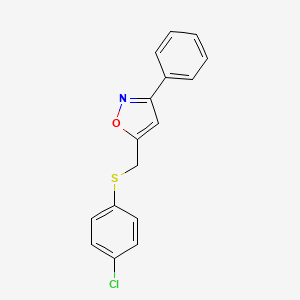
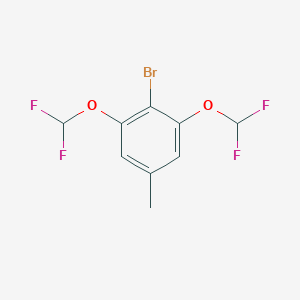
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
